2-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-N-(4-ethylphenyl)-4,6-dimethylpyridine-3-carboxamide
Description
2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-N-(4-ETHYLPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups
Properties
Molecular Formula |
C25H27N3O2S |
|---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
2-[2-(benzylamino)-2-oxoethyl]sulfanyl-N-(4-ethylphenyl)-4,6-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C25H27N3O2S/c1-4-19-10-12-21(13-11-19)28-24(30)23-17(2)14-18(3)27-25(23)31-16-22(29)26-15-20-8-6-5-7-9-20/h5-14H,4,15-16H2,1-3H3,(H,26,29)(H,28,30) |
InChI Key |
ZRTDVVZKJAXYDA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(N=C(C=C2C)C)SCC(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-N-(4-ETHYLPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzylcarbamoyl Intermediate: This involves the reaction of benzylamine with a suitable carbonyl compound to form the benzylcarbamoyl group.
Thioether Formation: The benzylcarbamoyl intermediate is then reacted with a thiol compound to form the thioether linkage.
Pyridine Ring Construction: The final step involves the construction of the pyridine ring, which is achieved through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-N-(4-ETHYLPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-N-(4-ETHYLPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-N-(4-ETHYLPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}ACETIC ACID
- N-(4-ETHYLPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE
Uniqueness
2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-N-(4-ETHYLPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
